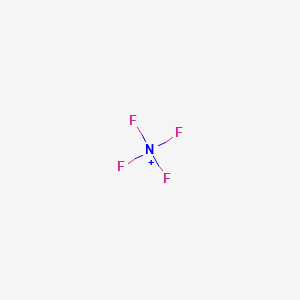
Tetrafluoroammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrafluoroammonium is a quaternary ammonium ion.
Aplicaciones Científicas De Investigación
Synthesis of Tetrafluoroammonium Salts
The synthesis of this compound salts typically involves the oxidation of nitrogen trifluoride (NF3) with fluorine (F2) in the presence of a strong Lewis acid, such as antimony pentafluoride (SbF5). The general reaction can be represented as follows:NF3+F2+SbF5→NF4SbF6This method has been refined over the years, with various this compound salts being synthesized through metathesis reactions and other techniques. Notably, this compound salts are highly hygroscopic and require careful handling to avoid decomposition in the presence of water .
Properties of this compound
The this compound ion exhibits a tetrahedral geometry, with a nitrogen-fluorine bond length of approximately 124 pm. Its salts are generally colorless but can appear colored due to the presence of other elements. The salts are known for their stability under specific conditions but can decompose into nitrogen trifluoride and hydrogen fluoride when exposed to moisture .
Solid Propellant Technology
One of the primary applications of this compound is in solid propellant systems, particularly in gas generators. The high energy content and stability make this compound salts suitable for use in rocket propulsion systems. These compounds serve as oxidizers that enhance combustion efficiency and performance .
Electrophilic Fluorination
This compound acts as a powerful fluorinating agent in organic chemistry. It is utilized for electrophilic fluorination reactions, which are essential for introducing fluorine into organic molecules. This process is particularly valuable in pharmaceuticals and agrochemicals, where fluorinated compounds often exhibit enhanced biological activity .
Reagent for Synthesis
In addition to its role as a fluorinating agent, this compound is employed as a reagent in various synthetic pathways. It can facilitate the formation of complex organofluorine compounds, which are critical in materials science and chemical manufacturing .
Case Studies
Case Study 1: Fluorination of Aromatic Compounds
A study demonstrated the effectiveness of this compound salts in the electrophilic fluorination of aromatic compounds. The reaction conditions were optimized to achieve high yields of fluorinated products, showcasing the utility of this compound in synthetic organic chemistry .
Case Study 2: Solid Propellant Formulations
Research on solid propellant formulations incorporating this compound salts revealed improved performance metrics compared to traditional formulations. The study highlighted how these salts contribute to higher energy outputs and more efficient combustion profiles in rocket applications .
Propiedades
Fórmula molecular |
F4N+ |
|---|---|
Peso molecular |
90 g/mol |
Nombre IUPAC |
tetrafluoroazanium |
InChI |
InChI=1S/F4N/c1-5(2,3)4/q+1 |
Clave InChI |
LDOAUKNENSIPAZ-UHFFFAOYSA-N |
SMILES |
[N+](F)(F)(F)F |
SMILES canónico |
[N+](F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















